![molecular formula C15H11NOS B12622477 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole CAS No. 918866-69-0](/img/structure/B12622477.png)
5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole is a complex organic compound that features both an indole and a thiophene moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole typically involves multiple steps, starting with the preparation of the indole and thiophene precursors. One common method involves the Sonogashira coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques could be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the alkyne group, converting it to an alkene or alkane. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common for the indole ring. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the indole structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Applications De Recherche Scientifique
5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their electrical conductivity or mechanical strength.
Mécanisme D'action
The mechanism of action of 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular redox states. Together, these interactions can influence multiple biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxylic acid: A thiophene derivative with similar chemical properties.
5-Bromoindole: An indole derivative with a bromine substituent.
Uniqueness
What sets 5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole apart from these similar compounds is its combined indole and thiophene structure. This unique combination allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets. Its alkyne group also provides additional reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
918866-69-0 |
|---|---|
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
5-(3-thiophen-2-ylprop-2-ynoxy)-1H-indole |
InChI |
InChI=1S/C15H11NOS/c1(3-14-4-2-10-18-14)9-17-13-5-6-15-12(11-13)7-8-16-15/h2,4-8,10-11,16H,9H2 |
Clé InChI |
LHQNDXZWNMNJJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C#CCOC2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)
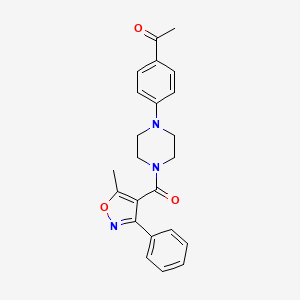
![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
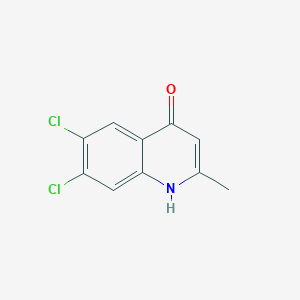
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
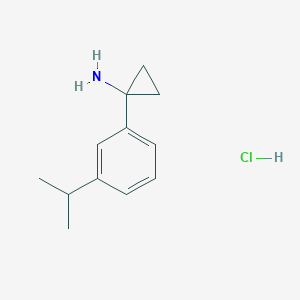
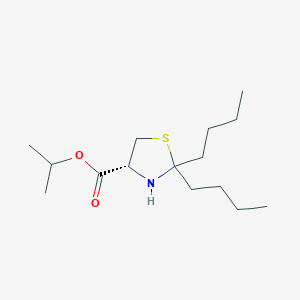
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
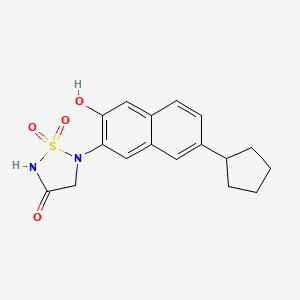
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
